
2-(5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol
Overview
Description
2-(5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR, which is a transmembrane receptor that is involved in the regulation of cell proliferation, differentiation, and survival.
Scientific Research Applications
Aurora Kinase A (AURKA) Inhibition
Derivative 12 selectively inhibits AURKA activity. AURKA is a key regulator of cell division and plays a crucial role in cancer progression. By targeting AURKA, derivative 12 reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces apoptotic cell death in human colon cancer cells . The binding mode between derivative 12 and AURKA has been elucidated through in silico docking experiments.
Anticancer Properties
Several 4,6-diarylpyrimidin-2-amine derivatives, including derivative 12, exhibit anticancer properties. These compounds have been evaluated against various cancer cell lines, such as MCF-7 breast cancer, HCT116 colon cancer, and HepG-2 liver cancer cells. Derivative 12 shows superior cytotoxic activity with IC50 values ranging from 45 to 97 nM against MCF-7 and HCT116 cells .
Antitubercular Activity
Indole derivatives derived from pyridine and indole have been investigated for their in vitro antitubercular activity. While not directly related to derivative 12, these compounds demonstrate potential in combating tuberculosis .
Pharmacophore Insights
The structure-activity relationship calculations for derivative 12 reveal that hydrophobic substituents and a 1-naphthalenyl group at the R2 position enhance its activity. Additionally, the presence of an H-bond acceptor at C-2 of the R1 position contributes to its effectiveness .
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies have been conducted to understand the structural conditions that lead to good cytotoxicities against cancer cells. These analyses provide valuable insights into the design of potent anticancer agents .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
Based on the activity of structurally similar compounds, it may interact with its target protein (such as cdk2) and inhibit its function, leading to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can lead to cell cycle arrest, affecting the proliferation of cells . This could potentially impact various downstream effects related to cell growth and division.
Result of Action
Similar compounds have been shown to cause significant alterations in cell cycle progression and induce apoptosis in certain cell lines .
properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-4-26-14-6-7-15(17(23)10-14)20-16(11-21-12-22-20)13-5-8-18(24-2)19(9-13)25-3/h5-12,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBHEVCDMWUUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323625 | |
| Record name | 2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49664982 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol | |
CAS RN |
902031-56-5 | |
| Record name | 2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)

![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)
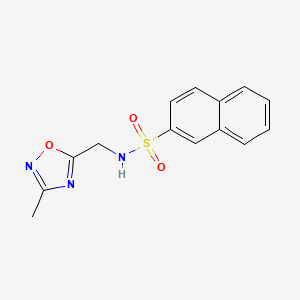
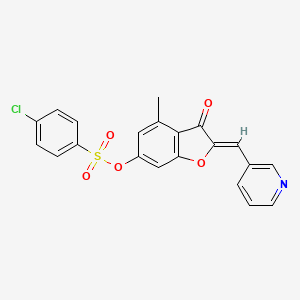
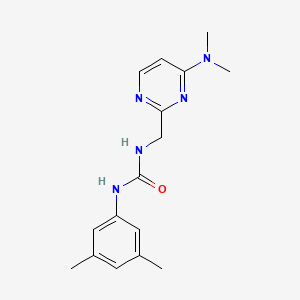
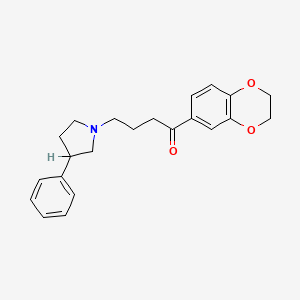
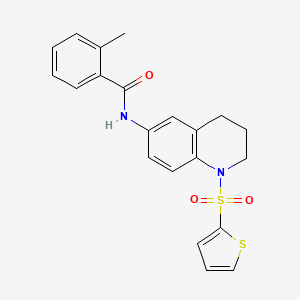

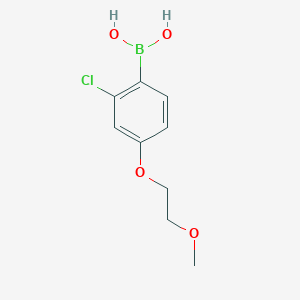
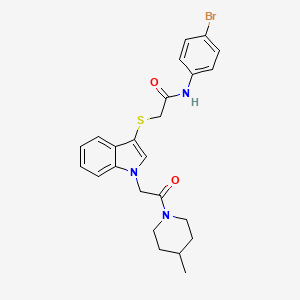
![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)